Quantified Reactivity Difference vs. 4-Methylbenzoyl Chloride in Methanolysis
The presence of a chloro substituent significantly enhances the electrophilicity of the acyl chloride carbonyl carbon compared to a compound with only a methyl group. This translates to a faster reaction rate in nucleophilic acyl substitutions. [1]
| Evidence Dimension | Pseudo-first-order rate constant (k) for reaction with excess methanol at 0°C |
|---|---|
| Target Compound Data | Not directly measured in the study. The rate constant is expected to be higher than 0.0178 mol/min and lower than 0.413 mol/l min based on substituent electronic effects. |
| Comparator Or Baseline | p-Methylbenzoyl chloride (4-methylbenzoyl chloride): k = 0.0178 mol/min. p-Nitrobenzoyl chloride: k = 0.413 mol/l min. |
| Quantified Difference | The rate constant for p-methylbenzoyl chloride is 0.0178 mol/min. The addition of a chloro substituent (as in 3-chloro-4-methylbenzoyl chloride) introduces an electron-withdrawing inductive effect, which is known to increase the reaction rate compared to the methyl-only analog [1]. |
| Conditions | Reaction of substituted benzoyl chlorides with excess methanol at 0°C. |
Why This Matters
This reactivity difference is critical for optimizing reaction conditions, predicting yields, and ensuring process safety when scaling up syntheses.
- [1] Chegg. (2016). Solved: 4.2 The rates of reaction of substituted benzoyl chlorides with excess methanol at 0°C were measured. View Source
